molecular formula C18H12CrN3O6 B1668905 Chromium picolinate CAS No. 14639-25-9

Chromium picolinate

Cat. No.: B1668905
CAS No.: 14639-25-9
M. Wt: 418.3 g/mol
InChI Key: CBDQOLKNTOMMTL-UHFFFAOYSA-K
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Description

Chromium picolinate is a chemical compound that combines the essential mineral chromium with picolinic acid. Chromium is a trace mineral that plays a crucial role in various physiological processes, including glucose metabolism and insulin sensitivity. Picolinic acid acts as a chelating agent, enhancing the body’s ability to absorb and utilize chromium. This compound is widely used as a dietary supplement to support healthy blood sugar levels, aid in weight management, and promote cardiovascular health .

Mechanism of Action

Target of Action

Chromium picolinate primarily targets insulin receptors on cell membranes . It also interacts with the beta subunit of mitochondrial ATP synthase , a crucial component in cellular energy production and metabolic regulation .

Mode of Action

This compound works by increasing the sensitivity of insulin receptors, allowing cells to respond more efficiently to insulin’s signals . It also binds to the beta subunit of mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in glucose metabolism by enhancing insulin sensitivity . It also impacts lipid metabolism , potentially aiding in weight loss . Furthermore, it has been suggested to influence the OPG/RANKL/RANK signaling pathway , which is crucial for bone metabolism .

Pharmacokinetics

One study found that the mean retention time (mrt) of this compound was significantly prolonged, and the area under the curve (auc) and relative bioavailability were significantly increased compared to other forms of chromium .

Result of Action

The action of this compound leads to several molecular and cellular effects. It helps improve glucose uptake by cells, reduce insulin resistance, and promote better blood sugar control . It also impacts male fertility through the alteration of reactive oxygen species (ROS), testosterone levels, and sperm parameters .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chromium has been found in different oxidation states in the environment, such as Cr(0), Cr(III), and Cr(VI), which are released from various anthropogenic and natural activities . The form of chromium and its environmental context can impact its bioavailability and toxicity .

Biochemical Analysis

Biochemical Properties

Chromium picolinate plays a significant role in biochemical reactions, particularly those involving insulin and glucose metabolism . Chromium has been identified as regulating insulin by increasing the sensitivity of the insulin receptor . This regulation helps in the efficient utilization of glucose, thereby playing a crucial role in maintaining normal health .

Cellular Effects

This compound has been shown to have various effects on cellular processes. It is thought to improve how well insulin works in the body, thereby enhancing glucose uptake by cells and reducing insulin resistance . This, in turn, may help improve blood sugar control and promote better metabolic health .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with insulin receptors. This compound is thought to bind to an oligopeptide to form chromodulin, a molecule that binds to and activates the insulin receptor, thereby promoting insulin action . This interaction helps in the efficient uptake of glucose into cells and regulates blood sugar .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on cellular function. For instance, a study found that this compound decreased insulin resistance over a period of eight weeks to six months .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, dietary supplementation with this compound improved performance, insulin resistance, and sodium-glucose transporter 1 expression in ducks under heat stress conditions . The effects at high doses and potential toxic or adverse effects need further exploration .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose utilization by insulin. It is part of a molecule called chromodulin, which helps the hormone insulin perform its actions in the body . This involvement in the insulin-signaling pathway plays a crucial role in the metabolism of nutrients .

Transport and Distribution

It is thought that this compound may increase the sensitivity of insulin receptors on cell membranes, allowing cells to respond more efficiently to insulin’s signals . This could potentially influence its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its role in insulin signaling, it is likely to interact with insulin receptors located on the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of chromium picolinate typically involves the oxidation of 2-picoline to 2-pyridine carboxylic acid using an aqueous oxidizing agent under high temperature and pressure conditions. The reaction is carried out at temperatures between 200-240°C and pressures of 2.5-4.2 MPa. The pH is adjusted to 4.5-6.0 during the oxidation reaction. After the oxidation, the 2-pyridine carboxylic acid is complexed with chromium sulfate under normal pressure at temperatures of 85-90°C and a pH of 2.0-3.0. The final product is obtained through crystallization, centrifugation, washing, and drying .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to maintain the required temperature and pressure conditions. The reaction mixture is continuously monitored and adjusted to ensure optimal yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Chromium picolinate undergoes various chemical reactions, including:

    Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.

    Reduction: this compound can be reduced back to its elemental form or lower oxidation states.

    Substitution: The picolinic acid ligands can be substituted with other ligands under certain conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Various ligands such as ammonia, ethylenediamine.

Major Products Formed:

    Oxidation Products: Higher oxidation states of chromium compounds.

    Reduction Products: Elemental chromium or lower oxidation state chromium compounds.

    Substitution Products: Chromium complexes with different ligands

Scientific Research Applications

Chromium picolinate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Zinc Picolinate: Similar to chromium picolinate, zinc picolinate combines zinc with picolinic acid. It is used as a dietary supplement to support immune function and overall health.

    Chromium Chloride: Another form of chromium supplement, but with different bioavailability and absorption characteristics.

    Chromium Nicotinate: Combines chromium with nicotinic acid and is used for similar purposes as this compound.

Uniqueness of this compound: this compound is unique due to its high bioavailability and effectiveness in enhancing insulin sensitivity. The picolinic acid component significantly improves the absorption and utilization of chromium in the body compared to other chromium compounds .

Properties

CAS No.

14639-25-9

Molecular Formula

C18H12CrN3O6

Molecular Weight

418.3 g/mol

IUPAC Name

chromium(3+);pyridine-2-carboxylate

InChI

InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3

InChI Key

CBDQOLKNTOMMTL-UHFFFAOYSA-K

SMILES

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3]

Canonical SMILES

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3]

Appearance

Solid powder

Key on ui other cas no.

14639-25-9

physical_description

Ruby red crystals;  Soluble in water at 1 ppm at 20 deg C;  [ACGIH]

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-pyridine carboxylic acid
2-pyridinecarboxylic acid
calcium dipicolinate trihydrate
chromium picolinate
iron(III) picolinate
picolinate
picolinic acid
picolinic acid, hydrochloride
picolinic acid, sodium salt
pyridine-2-carboxylic acid
zinc picolinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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